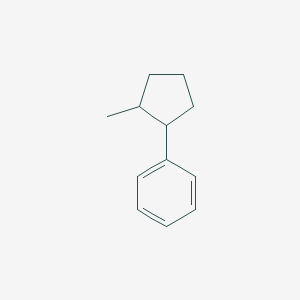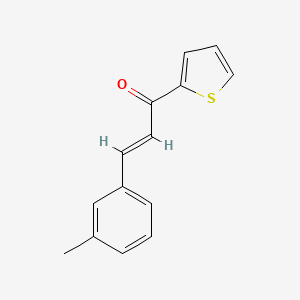
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 3-Methylthiophen-2-ylprop-2-en-1-one, is a heterocyclic compound belonging to the thiophene family. It is a colorless, volatile liquid that has a faint, sweet odor and is soluble in most organic solvents. The compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and agrochemical industries.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves the condensation of 3-methylacetophenone with thiophene-2-carboxaldehyde in the presence of a base to form the desired product.
Starting Materials
3-methylacetophenone, thiophene-2-carboxaldehyde, base (such as sodium hydroxide or potassium hydroxide), solvent (such as ethanol or methanol)
Reaction
Step 1: Dissolve 3-methylacetophenone and thiophene-2-carboxaldehyde in a suitable solvent., Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent., Step 5: Purify the product by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one has been studied extensively in recent years due to its potential applications in the pharmaceutical and agrochemical industries. In particular, the compound has been studied for its potential as an insecticide, fungicide, and herbicide. In addition, the compound has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism by which (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one exerts its biological effects is not yet fully understood. However, studies have suggested that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, the compound may also act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs.
Efectos Bioquímicos Y Fisiológicos
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one has been studied for its potential effects on a variety of biochemical and physiological processes. Studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, the compound may also have analgesic and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one in lab experiments is its relatively low cost and easy availability. In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is also volatile and may evaporate quickly in an open container. Furthermore, the compound may be toxic if inhaled or ingested in large doses.
Direcciones Futuras
The potential applications of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one are still being explored. Future research could focus on further elucidating the mechanism of action of the compound and exploring its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research could explore the potential of the compound as an insecticide, fungicide, and herbicide. Finally, further research could explore the potential of the compound as an analgesic and neuroprotective agent.
Propiedades
IUPAC Name |
(E)-3-(3-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHGFFCZUZIHT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
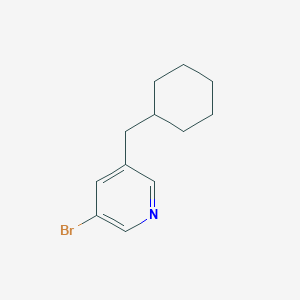
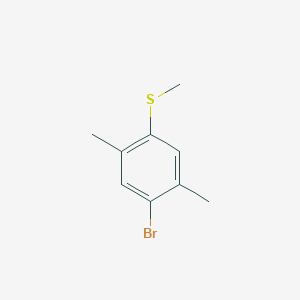
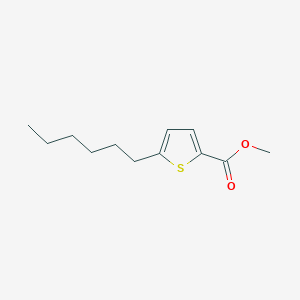
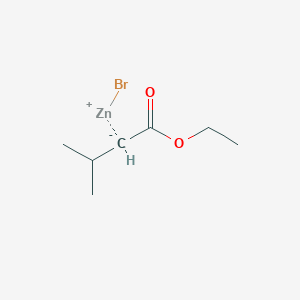
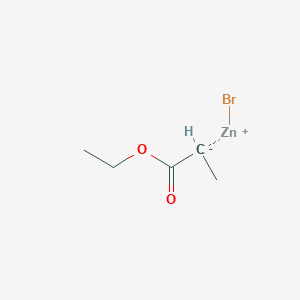
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
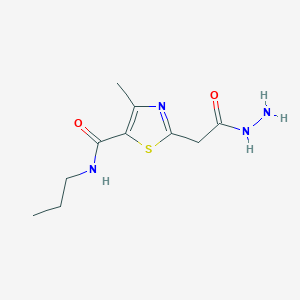
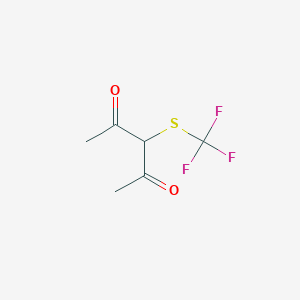

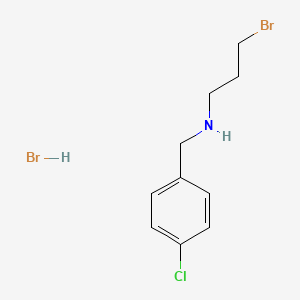
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)
